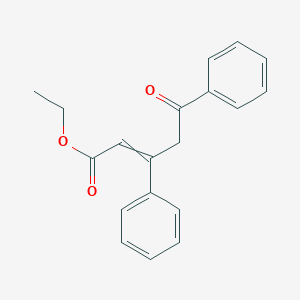

Ethyl 5-oxo-3,5-diphenylpent-2-enoate

Description

Properties

CAS No. |

62690-31-7 |

|---|---|

Molecular Formula |

C19H18O3 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

ethyl 5-oxo-3,5-diphenylpent-2-enoate |

InChI |

InChI=1S/C19H18O3/c1-2-22-19(21)14-17(15-9-5-3-6-10-15)13-18(20)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 |

InChI Key |

ZANKCYDQVSNSIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 Oxo 3,5 Diphenylpent 2 Enoate and Structural Analogues

Direct Synthetic Routes to Ethyl 5-oxo-3,5-diphenylpent-2-enoate

Direct synthetic strategies aim to construct the molecule in a single or a few convergent steps, often by forming the key carbon-carbon bonds and the α,β-unsaturated system concurrently.

Condensation Reactions Involving Ester Enolates

Condensation reactions are a cornerstone for the synthesis of α,β-unsaturated carbonyl compounds. These reactions typically involve the nucleophilic addition of an enolate to a carbonyl group, followed by a dehydration step.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. researchgate.net For the synthesis of this compound, this pathway would utilize benzaldehyde (B42025) and ethyl benzoylacetate. The active methylene group of ethyl benzoylacetate is deprotonated by the base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the final α,β-unsaturated product. nih.gov The selection of the catalyst and reaction conditions can be crucial for optimizing the yield and preventing side reactions. acs.org

Table 1: Representative Knoevenagel Condensation Conditions

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl Benzoylacetate | Piperidine, Acetic Acid | Benzene | 80 °C | Formation of the benzylidene intermediate, a precursor to the final product. acs.org |

A prominent and direct route to this compound is the base-catalyzed Aldol-type condensation, specifically a Claisen-Schmidt condensation. This reaction occurs between an enolate of a ketone or ester and an aldehyde that cannot enolize itself. miracosta.edulibretexts.org In this case, ethyl benzoylacetate serves as the enolizable component, and benzaldehyde acts as the non-enolizable aldehyde. libretexts.org

The reaction is typically initiated by a base, such as sodium hydroxide (B78521) or sodium ethoxide, which deprotonates the α-carbon of ethyl benzoylacetate. mnstate.eduutahtech.edu The resulting enolate attacks the benzaldehyde carbonyl group. The subsequent β-hydroxy ketone intermediate rapidly dehydrates, driven by the formation of a stable, conjugated system involving the two phenyl rings, the carbonyl group, and the ester. miracosta.edu The use of a non-enolizable aldehyde like benzaldehyde is advantageous as it prevents self-condensation and leads to a single primary product. libretexts.org

Acyloin-Type Condensation Approaches

The Acyloin condensation is a reductive coupling of two carboxylic ester molecules using metallic sodium to form an α-hydroxy ketone, known as an acyloin. wikipedia.orgwiley.comorganic-chemistry.org While this reaction typically produces α-hydroxy ketones, related acyloin-type condensations of α,β-unsaturated esters can be employed to synthesize cyclic structural analogues. For instance, the reaction of ethyl cinnamate (B1238496) in the presence of sodium sand has been used to prepare Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. researchgate.net The mechanism involves the reductive dimerization of the ester, which can proceed through an intramolecular cyclization. wiley.combspublications.net Although this specific example yields a cyclopentane (B165970) ring rather than the linear target compound, it demonstrates the utility of this approach for creating highly substituted five-membered ring systems from similar precursors. researchgate.net

Olefination Reactions for the Formation of α,β-Unsaturated Systems

Olefination reactions provide a powerful method for the specific formation of carbon-carbon double bonds. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for synthesizing α,β-unsaturated esters with high stereoselectivity. A plausible HWE approach to this compound would involve the reaction of a stabilized phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, with a suitable ketone precursor like 1,3-diphenylpropane-1,3-dione (B8210364) (dibenzoylmethane). However, a more direct route would involve the reaction of a phosphorus ylide derived from an α-phosphono ketone with an aldehyde.

Alternatively, Wittig-type reactions can be employed. A one-pot method combining copper-catalyzed oxidation of an alcohol to an aldehyde, followed by a Wittig reaction with a functionalized phosphonium (B103445) salt, allows for the synthesis of various α,β-unsaturated esters and ketones. organic-chemistry.org This strategy could be adapted to generate the target molecule by choosing the appropriate alcohol and phosphonium ylide precursors.

Table 2: Comparison of Olefination Reactions

| Reaction | Ylide/Reagent | Carbonyl Component | Key Features |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate carbanion (e.g., from diethyl phosphonoacetate) | Ketone or Aldehyde | Often provides excellent E-selectivity for the double bond; uses stabilized ylides. mdpi.com |

| Wittig Reaction | Phosphonium ylide | Ketone or Aldehyde | A classic and versatile method for C=C bond formation. organic-chemistry.org |

Indirect Synthetic Pathways via Precursor Modification

Indirect routes involve the synthesis of a molecular scaffold that is subsequently modified to yield the final product. This can be advantageous when direct routes are inefficient or lead to unwanted side products. One potential indirect pathway begins with the synthesis of the saturated analogue, Ethyl 5-oxo-3,5-diphenylpentanoate. This could be achieved via a Michael addition, where the enolate of ethyl benzoylacetate is added to chalcone (B49325) (1,3-diphenylpropen-1-one). The resulting saturated γ-keto ester can then be subjected to a dehydrogenation reaction to introduce the C2-C3 double bond. Various reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or selenium dioxide, are known to effect such transformations.

Another strategy involves the modification of a different precursor. For example, a related compound, ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, was synthesized by modifying a tryptanthrin-6-oxime precursor through acylation with ethyl glutaryl chloride. mdpi.com This highlights a general principle where a complex core is first synthesized and then a side chain, resembling part of the target molecule, is attached and potentially modified.

Oxidative Transformations of Precursor Alcohols

The oxidation of precursor alcohols represents a fundamental approach to the synthesis of carbonyl compounds, including ketones and esters. For a molecule like this compound, a plausible retrosynthetic pathway involves the oxidation of a corresponding secondary alcohol precursor, namely ethyl 5-hydroxy-3,5-diphenylpent-2-enoate. General methods for the oxidation of alcohols to ketones are well-established and utilize a variety of reagents.

Another relevant oxidative strategy involves the direct α-hydroxylation of β-dicarbonyl compounds, which is a straightforward method to produce α-hydroxy-β-dicarbonyl moieties. researchgate.net These structures are prevalent in many biologically active natural products and pharmaceuticals. researchgate.net A variety of chemical protocols can achieve this transformation, often employing stoichiometric oxygenating agents and complex catalysts. researchgate.net For instance, the oxidation of alkyl aryl ketones can be achieved using Oxone in the presence of trifluoroacetic anhydride (B1165640) and a catalytic amount of iodobenzene (B50100) to yield α-hydroxyalkyl aryl ketones. organic-chemistry.org Furthermore, transition-metal-free methods using atmospheric oxygen as the oxidant have been developed for the 2-hydroxylation of 1,3-diketones, offering an eco-friendly route to these products in high yields. organic-chemistry.org

Table 1: Selected Oxidative Methods for Carbonyl Synthesis

| Oxidant/Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Oxone/Iodobenzene/TFA | Alkyl Aryl Ketones | α-Hydroxyalkyl Aryl Ketones | Efficient oxidation to α-hydroxy ketones. organic-chemistry.org |

| Atmospheric Oxygen | 1,3-Diketones | α-Hydroxy-1,3-diketones | Transition-metal-free, ecofriendly conditions. organic-chemistry.org |

| Calcium Iodide/Visible Light | β-Ketoesters | α-Hydroxymalonic Esters | Tandem oxidation/rearrangement, energy efficient. organic-chemistry.org |

Derivatization from Simpler β-Keto Esters

The construction of complex β-keto esters often begins with simpler, readily available starting materials. The core structure of this compound could theoretically be assembled through reactions such as the Claisen condensation or Michael addition. The Claisen condensation, a classic carbon-carbon bond-forming reaction, involves the reaction of an ester with an enolate to form a β-keto ester. semanticscholar.org

Palladium-catalyzed reactions of allylic esters of β-keto acids provide another powerful tool for derivatization. nih.gov These reactions proceed through the formation of π-allylpalladium enolates after a facile decarboxylation step. nih.gov These intermediates can then undergo various transformations, including reductive elimination to form α-allyl ketones or intramolecular aldol (B89426) and Michael additions under neutral conditions. nih.gov

Transesterification is another key derivatization method, allowing for the modification of the ester group of a β-keto ester. rsc.org This transformation is valuable in organic synthesis for producing compounds of pharmaceutical importance. rsc.org Boric acid, for example, has been shown to be an environmentally benign catalyst for the transesterification of ethyl acetoacetate (B1235776) with various alcohols, including challenging substrates like allylic and propargylic alcohols. rsc.org The selectivity for β-keto esters in such reactions is often attributed to the formation of a stable 6-membered transition state involving the catalyst and the two carbonyl oxygen atoms. rsc.org

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry, aiming to minimize environmental impact. researchgate.net This involves the use of alternative energy sources, greener reaction media, and the development of sustainable catalytic systems. nih.gov

Investigations in Aqueous and Solvent-Free Reaction Media

A primary goal of green chemistry is to reduce the use of volatile and hazardous organic solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of organic reactions that can proceed in aqueous media is a significant area of research. For example, the synthesis of isoxazol-5(4H)-one derivatives has been achieved through organocatalyzed three-component reactions under aqueous conditions. eurekaselect.com Similarly, diazo transfer reactions have been developed that proceed in the aqueous phase, avoiding the need for traditional organic solvents. rsc.org These examples highlight a broader trend toward adapting synthetic methodologies to aqueous or solvent-free conditions, which could be applied to the synthesis of β-keto esters. researchgate.net

Development of Recyclable Catalytic Systems

The development of catalysts that can be easily recovered and reused is a cornerstone of sustainable chemistry. This approach not only reduces waste but also lowers the cost of chemical processes. A significant area of development is the immobilization of metal nanocatalysts (such as Pd, Au, Ag, Ni) on biodegradable supports like cellulose (B213188) and chitosan (B1678972) or on recyclable magnetic ferrites. nih.gov These supported catalysts have been successfully used in various organic reactions, including coupling reactions. nih.gov The application of such recyclable catalytic systems to the synthesis of complex molecules like this compound would represent a significant step towards a more sustainable manufacturing process.

Asymmetric Synthesis Approaches for Chiral Derivatives of this compound

While this compound is an achiral molecule, its structural framework can be modified to incorporate stereogenic centers. The development of asymmetric methods to synthesize chiral derivatives is of great interest, particularly for applications in medicinal chemistry where enantiomeric purity is often crucial.

Enantioselective Catalysis (e.g., organocatalysis, chiral transition metal complexes)

Enantioselective catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, producing one enantiomer of a chiral product in excess. youtube.com This field has seen rapid advancement, with both chiral transition metal complexes and metal-free organocatalysts being employed.

For the synthesis of chiral derivatives related to β-keto esters, several powerful methods have been established:

Phase-Transfer Catalysis : Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, have been used as phase-transfer catalysts for the highly enantioselective alkylation of β-keto esters. acs.org This method is effective for constructing fully substituted stereogenic centers. acs.org

Transition Metal Catalysis : Chiral transition metal complexes are widely used in asymmetric synthesis. For instance, Noyori–Ikariya catalysts, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], are highly effective for the enantioselective transfer hydrogenation of α-substituted β-keto esters. acs.org Palladium complexes are used for asymmetric allylation, and copper-phosphine complexes can catalyze the enantioselective synthesis of α-quaternary ketones from simple acyl electrophiles. acs.orgnih.gov

Organocatalysis : Organocatalysis avoids the use of metals and often relies on small chiral organic molecules to induce enantioselectivity. For example, chiral guanidinium (B1211019) salts have been shown to catalyze the enantioselective Claisen rearrangement of O-allyl β-ketoesters, yielding products with high enantiomeric excess. nih.gov

Table 2: Examples of Enantioselective Catalysis for β-Keto Ester Derivatives

| Catalytic System | Reaction Type | Substrate | Key Outcome |

|---|---|---|---|

| Cinchona Alkaloid-Derived Ammonium Salts | Phase-Transfer Alkylation | Cyclic β-Keto Esters | Construction of fully substituted stereogenic centers. acs.org |

| Noyori–Ikariya Ru Complex | Transfer Hydrogenation | α-Methoxyimino-β-keto Esters | Highly enantioselective reduction to α-amino-β-hydroxy esters. acs.org |

| Chiral Guanidinium Salt | Claisen Rearrangement | O-Allyl β-Ketoesters | High enantiomeric excesses (79% to 87% ee). nih.gov |

These advanced catalytic methods provide a robust toolbox for accessing chiral molecules and could be adapted for the asymmetric synthesis of derivatives of this compound, enabling the exploration of their potential stereospecific properties.

Diastereoselective Control in Bond-Forming Reactions

The strategic control of stereochemistry during the formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly for complex molecules with multiple stereocenters. For acyclic systems such as this compound and its structural analogues, achieving high diastereoselectivity in bond-forming reactions is crucial for accessing specific stereoisomers. Methodologies to achieve this control often rely on substrate-based, auxiliary-based, reagent-based, or catalyst-based strategies. This section will delve into research findings that demonstrate diastereoselective control in the synthesis of 1,5-dicarbonyl compounds and related β-keto esters, which share structural motifs with the target compound.

A prominent strategy for constructing 1,5-dicarbonyl compounds involves the Michael addition reaction. The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as a chalcone, can generate up to two new stereocenters. Controlling the relative configuration of these centers is a significant synthetic challenge.

Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in Michael additions. For instance, the Jørgensen–Hayashi catalyst, a prolinol derivative, has been shown to be highly effective in facilitating enantioselective Michael addition reactions, yielding adducts with excellent levels of enantiocontrol. beilstein-journals.org While the primary focus of this work was on enantioselectivity, the principles of creating stereocenters in a controlled manner are directly applicable to diastereoselective synthesis.

Palladium-catalyzed reactions have also been employed for the highly diastereoselective synthesis of 1,4- and 1,5-dicarbonyl compounds. One such protocol involves the ring-opening of densely substituted cyclopropanols, followed by a "metal-walk" and oxidation. This method provides access to dialdehydes and ketoaldehydes bearing vicinal tertiary and quaternary stereocenters as single diastereomers in moderate to high yields. nih.gov

Another approach to stereocontrolled synthesis of 1,4-dicarbonyl compounds involves a sulfonium (B1226848) rsc.orgrsc.org-sigmatropic rearrangement. This method, developed by the Maulide group, allows for the generation of 2,3-disubstituted 1,4-dicarbonyl compounds with excellent stereocontrol. acs.org While targeting 1,4-dicarbonyls, the underlying principles of controlling stereochemistry in acyclic systems are relevant.

The diastereoselective reduction of α-substituted β-keto esters offers another avenue for introducing stereocenters with high control. The stereochemical outcome of these reductions can be influenced by the choice of Lewis acid and reducing agent. For example, the use of a strongly chelating Lewis acid like TiCl₄ with BH₃·py in a non-coordinating solvent leads to the syn isomer with high diastereomeric excess. Conversely, employing a non-chelating Lewis acid such as CeCl₃ with a bulky reducing agent like lithium triethylborohydride in a coordinating solvent favors the formation of the anti isomer. researchgate.net

Enzymatic reductions also provide a powerful method for achieving high regio- and stereoselectivity in the synthesis of hydroxy-keto esters and dihydroxy esters from the corresponding β,δ-diketo esters. Ketoreductases have been successfully used to obtain seven out of eight possible stereoisomers in high enantio- and diastereomeric excess. acs.org

The following table summarizes selected research findings on diastereoselective bond-forming reactions relevant to the synthesis of 1,5-dicarbonyl compounds and their analogues.

| Reaction Type | Catalyst/Reagent | Substrate(s) | Diastereomeric Ratio (d.r.) | Yield | Reference |

| Michael Addition | Jørgensen–Hayashi catalyst | Cinnamaldehyde and benzyl (B1604629) phenyl ketone | Not specified | High | beilstein-journals.org |

| Pd-Catalyzed Ring Opening | Palladium catalyst | Densely substituted cyclopropanols | Single diastereomer | Moderate to high | nih.gov |

| Diastereoselective Reduction | TiCl₄ / BH₃·py | α-alkyl-β-keto esters | High (for syn isomer) | Not specified | researchgate.net |

| Diastereoselective Reduction | CeCl₃ / LiEt₃BH | α-alkyl-β-keto esters | High (for anti isomer) | Not specified | researchgate.net |

| Enzymatic Reduction | Ketoreductases | β,δ-diketo ester | High | Not specified | acs.org |

| Sulfonium Rearrangement | Tf₂NH | Vinyl sulfoxide (B87167) and ynamide | High | Not specified | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Oxo 3,5 Diphenylpent 2 Enoate

Electrophilic and Nucleophilic Additions to the α,β-Unsaturated Moiety

The presence of a conjugated system, encompassing the ester carbonyl, the C2-C3 double bond, and the ketone carbonyl, defines the primary site of reactivity for Ethyl 5-oxo-3,5-diphenylpent-2-enoate. This system is susceptible to both conjugate (1,4-addition) and direct (1,2-addition) nucleophilic attacks.

Conjugate Addition (1,4-Addition) Reactions

The β-carbon of the α,β-unsaturated system is electrophilic and serves as a prime target for soft nucleophiles in Michael-type or conjugate addition reactions. A notable example is the reaction of this compound with guanidine (B92328) hydrochloride in the presence of a base. This reaction proceeds via an initial 1,4-conjugate addition of guanidine to the activated double bond, followed by an intramolecular cyclization and dehydration to yield 2-amino-4-phenyl-6-(2-oxo-2-phenylethyl)pyrimidine. This transformation highlights the utility of the title compound as a precursor for the synthesis of heterocyclic structures like pyrimidines.

Similar reactivity is observed in related α,β-unsaturated ketoesters, which undergo cyclocondensation with thiourea (B124793) in the presence of a catalyst. The mechanism involves the conjugate addition of the sulfur nucleophile of thiourea to the β-carbon of the ketoester, leading to the formation of pyrimidine-2-thiol (B7767146) derivatives.

Table 1: Examples of Conjugate Addition and Cyclocondensation Reactions

| Reactant | Reagent | Product Family | Reference |

| This compound | Guanidine Hydrochloride | 2-Aminopyrimidines | |

| α,β-Unsaturated Ketoesters | Thiourea | Pyrimidine-2-thiols |

Nucleophilic Additions to the Ketone Carbonyl Group

While the conjugated system favors 1,4-addition with many nucleophiles, the ketone carbonyl group at the C5 position can also undergo direct nucleophilic attack (1,2-addition). This reaction pathway is particularly relevant for hard, non-stabilized nucleophiles such as organolithium reagents or Grignard reagents. The competition between 1,2- and 1,4-addition is a well-established principle in the chemistry of α,β-unsaturated carbonyl compounds. The choice of nucleophile, solvent, and temperature can influence the regioselectivity of the addition. For instance, the use of highly reactive organometallic reagents under aprotic conditions at low temperatures typically favors direct addition to the ketone carbonyl, leading to the formation of a tertiary alcohol upon workup. However, specific studies detailing the reaction of Grignard or organolithium reagents with this compound are not extensively documented in the literature.

Reactions of the Ester Functionality

The ethyl ester group in this compound is subject to characteristic reactions of carboxylic acid derivatives, primarily involving nucleophilic acyl substitution.

Transesterification Processes

Transesterification involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, heating this compound in methanol (B129727) with a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would be expected to yield the corresponding methyl ester, Mthis compound. The reaction is an equilibrium process, and driving it to completion typically requires using the new alcohol as the solvent or removing the displaced ethanol.

Ester Cleavage Mechanisms under Various Conditions

The ester functionality can be cleaved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield the corresponding carboxylic acid, 5-oxo-3,5-diphenylpent-2-enoic acid, and ethanol. The mechanism involves the initial protonation of the ester carbonyl oxygen, followed by nucleophilic attack by water.

Base-Mediated Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidification, also results in the formation of the carboxylic acid. This irreversible process, known as saponification, involves the direct nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. Subsequent protonation yields the final carboxylic acid product.

Reactivity Profiling of the α- and γ-Methylene Protons

The carbon backbone of this compound contains two methylene (B1212753) groups whose protons exhibit different degrees of acidity and reactivity.

α-Methylene Protons: The protons on the carbon atom adjacent to the ester group (the α-carbon of the original pentanoate chain, which is the C4 position in the final product) are not traditionally referred to as "α-methylene protons" in the context of the final unsaturated system. The protons of interest are those at the C4 position, which are situated between the vinyl group and the ketone.

Enolate Formation and Subsequent Alkylation Reactions

The structure of this compound contains a methylene group at the C4 position, which is alpha (α) to the C5 ketone. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Deprotonation at this position by a suitable base leads to the formation of a resonance-stabilized enolate ion. This nucleophilic enolate is a key intermediate for forming new carbon-carbon bonds, most notably through alkylation reactions. libretexts.orglibretexts.org

The formation of the enolate is typically achieved using a strong base. libretexts.org The choice of base and reaction conditions can be critical, especially in systems where multiple enolates could potentially form. masterorganicchemistry.com For substrates like this compound, which can be considered a β-keto ester analogue, moderately strong bases like sodium ethoxide are often sufficient to generate the enolate in significant concentration. libretexts.org More powerful, sterically hindered bases such as lithium diisopropylamide (LDA) are used to ensure rapid and complete (irreversible) enolate formation, often at low temperatures to provide kinetic control. libretexts.orgmasterorganicchemistry.com

Once formed, the enolate ion acts as a potent nucleophile. fiveable.me Its reaction with an electrophile, such as an alkyl halide, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orglibretexts.org This reaction results in the formation of a new carbon-carbon bond at the α-carbon, effectively attaching the alkyl group to the C4 position of the parent molecule. The efficiency of the SN2 reaction is dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective electrophiles. libretexts.org

| Parameter | Condition/Reagent | Rationale/Outcome | Reference |

|---|---|---|---|

| Base | Sodium Ethoxide (NaOEt) | Establishes an equilibrium; suitable for acidic protons like those in β-keto esters. | libretexts.org |

| Base | Lithium Diisopropylamide (LDA) | Strong, bulky base for rapid, irreversible, and kinetically controlled enolate formation. | libretexts.orgmasterorganicchemistry.com |

| Electrophile | Alkyl Halides (R-X) | Reacts with the nucleophilic enolate via an SN2 mechanism to form a new C-C bond. Best for methyl and primary halides. | libretexts.org |

| Temperature | Low (e.g., -78 °C) | Favors the formation of the kinetic enolate and minimizes side reactions. | masterorganicchemistry.com |

Condensation Reactions Involving Active Methylene Centers

The methylene group at C4 in this compound is considered "active" because it is flanked by an electron-withdrawing ketone group. This structural feature enables the compound to participate as a nucleophile in condensation reactions with various electrophiles, particularly aldehydes and ketones.

A classic example of such a transformation is the Knoevenagel condensation. organic-chemistry.org In a typical Knoevenagel reaction, an active methylene compound reacts with an aldehyde or ketone in the presence of a basic catalyst, such as an amine (e.g., piperidine), to form a new carbon-carbon double bond. researchgate.net When this compound acts as the active methylene component, its enolate (formed in situ) would attack the carbonyl carbon of an aldehyde. The resulting aldol-type intermediate would then undergo dehydration to yield a more highly conjugated product. Such reactions are pivotal in organic synthesis for constructing complex molecular frameworks from simpler precursors. organic-chemistry.orgnih.gov

Pericyclic and Cycloaddition Reactions (e.g., [3+2] cycloadditions involving diazo compounds)

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. wikipedia.orgmsu.edu The α,β-unsaturated ester moiety within this compound makes it a suitable component for cycloaddition reactions, a major class of pericyclic reactions. libretexts.org In these reactions, the C2=C3 double bond can act as a 2π-electron component (a dipolarophile) that reacts with a 4π-electron system or a 1,3-dipole.

A prominent example is the [3+2] cycloaddition reaction with 1,3-dipoles like diazo compounds (diazoalkanes). uchicago.edu In this transformation, the diazoalkane adds across the activated double bond of the ester to form a five-membered heterocyclic ring, typically a pyrazoline derivative. The reaction is often highly regioselective and can be catalyzed by various transition metals. mdpi.com The versatility of [3+2] cycloadditions provides a powerful method for the synthesis of complex heterocyclic structures from readily available starting materials. uchicago.eduscielo.org.mx

| Reaction Type | Description | Role of this compound | Reference |

|---|---|---|---|

| Cycloaddition | Two components combine to form a ring, creating new σ-bonds from π-bonds. | Acts as a 2π component (dienophile/dipolarophile) at the C2=C3 bond. | libretexts.orgox.ac.uk |

| Electrocyclic Reaction | A concerted ring-closing or ring-opening reaction involving a conjugated π-system. | Not a direct participant but could be involved in subsequent transformations of reaction products. | msu.edu |

| [3+2] Cycloaddition | A 1,3-dipole (e.g., diazoalkane, nitrone) adds to a 2π system (dipolarophile). | The C2=C3 double bond serves as the dipolarophile. | uchicago.edu |

Cascade and Domino Reactions Initiated or Participated by this compound

The multiple reactive sites within this compound make it an ideal substrate for initiating or participating in cascade (or domino) reactions. These processes involve a sequence of intramolecular or intermolecular transformations that occur under a single set of reaction conditions, avoiding the need for isolation of intermediates. This approach offers significant advantages in terms of efficiency and atom economy.

A plausible cascade sequence involving this substrate could be initiated by a Michael addition. libretexts.org In this scenario, a nucleophile adds to the β-carbon (C2) of the α,β-unsaturated ester system. ewadirect.comnih.gov This conjugate addition generates a new enolate intermediate at the C3 position. This enolate can then participate in a subsequent intramolecular reaction, for instance, by attacking the C5 ketone in an aldol-type condensation. Such a sequence, like the Robinson annulation, would rapidly build molecular complexity and lead to the formation of new cyclic structures. mdpi.com The strategic placement of functional groups in this compound allows for the design of various elegant cascade reactions leading to diverse and complex molecular architectures. researchgate.net

Advanced Mechanistic Studies through Computational Chemistry

Computational chemistry provides indispensable tools for gaining deep mechanistic insight into complex organic reactions. By modeling the behavior of molecules and their reaction pathways, it is possible to understand factors controlling reactivity and selectivity. For a substrate like this compound, computational methods can elucidate the intricate details of its various transformations.

A central concept in understanding reaction mechanisms is the transition state (TS), which represents the highest energy point along a reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are widely used to locate the geometric structure of transition states and calculate their energies. mdpi.com For instance, in the [3+2] cycloaddition of a diazo compound to this compound, computational analysis can identify the TS for the concerted bond formation, and the calculated activation energy barrier provides a quantitative measure of the reaction's feasibility. scielo.org.mxresearchgate.netresearchgate.net

Furthermore, by mapping the Intrinsic Reaction Coordinate (IRC), chemists can verify that a calculated transition state correctly connects the reactants with the products, thereby elucidating the complete reaction path. mdpi.com This analysis can reveal whether a reaction is concerted or stepwise and can explain observed stereochemical outcomes.

A potential energy surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometry. Mapping the PES for a reaction provides a global view of the entire chemical transformation, including reactants, products, intermediates, and the transition states that connect them. researchgate.net

For the reactions of this compound, exploring the PES can be particularly insightful. For example, in the alkylation of its enolate, the PES can reveal the relative stabilities of different enolate isomers and the energy barriers for their interconversion and subsequent reaction. researchgate.net This can help explain the conditions required for kinetic versus thermodynamic control. masterorganicchemistry.com Similarly, for cascade reactions, PES mapping can uncover competing pathways and low-energy routes that might not be intuitively obvious, guiding the rational design of new synthetic strategies.

Derivatization and Structural Diversification Strategies

Functionalization of the Phenyl Aromatic Rings

The two phenyl rings of Ethyl 5-oxo-3,5-diphenylpent-2-enoate offer prime sites for modification through electrophilic aromatic substitution reactions. The reactivity of these rings can be influenced by the existing electron-withdrawing nature of the α,β-unsaturated keto-ester system. Standard electrophilic aromatic substitution protocols can be employed to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule.

Common functionalization reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl rings can be achieved using nitrating agents such as nitric acid in the presence of a strong acid catalyst. The position of nitration (ortho, meta, or para) will be directed by the existing substituents. For instance, nitration of chalcone (B49325) derivatives can be highly regioselective. researchgate.net

Halogenation: The incorporation of halogen atoms (e.g., -Cl, -Br) can be accomplished using reagents like molecular chlorine or bromine with a Lewis acid catalyst. jchemrev.com

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, further expanding the structural diversity of the scaffold.

The introduction of these functional groups not only alters the physicochemical properties of the parent molecule but also provides handles for further synthetic transformations, such as reduction of nitro groups to amines or cross-coupling reactions with halogenated derivatives.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Phenyl Rings

| Reaction | Reagents and Conditions | Expected Product |

|---|---|---|

| Nitration | HNO3, H2SO4 | Ethyl 5-oxo-3-(nitrophenyl)-5-phenylpent-2-enoate and isomers |

| Bromination | Br2, FeBr3 | Ethyl 5-(bromophenyl)-5-oxo-3-phenylpent-2-enoate and isomers |

| Acylation | RCOCl, AlCl3 | Ethyl 5-oxo-3-(acylphenyl)-5-phenylpent-2-enoate and isomers |

Modifications at the Ethyl Ester Group for Library Synthesis

The ethyl ester functionality is a key site for diversification, enabling the synthesis of a library of derivatives with varying ester groups, amides, and other related functionalities.

Transesterification: The ethyl group can be readily exchanged with other alkyl or aryl groups by treating the parent compound with a different alcohol in the presence of an acid or base catalyst. This allows for the fine-tuning of properties such as solubility and bioavailability in medicinal chemistry contexts. The transesterification of β-keto esters is a well-established and efficient process. nih.govnih.gov

Hydrolysis and Amidation: Saponification of the ester to the corresponding carboxylic acid provides a versatile intermediate. This carboxylic acid can then be coupled with a wide array of amines to generate a library of amides, a common functional group in biologically active molecules.

These modifications are particularly valuable in high-throughput synthesis and the generation of compound libraries for screening purposes.

Table 2: Modifications of the Ethyl Ester Group

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Transesterification | R'OH, H+ or OR'- | Ethyl ester exchanged for R' ester |

| Hydrolysis | NaOH, H2O then H3O+ | Carboxylic acid |

| Amidation | 1. NaOH, H2O; 2. SOCl2; 3. R'R''NH | Amide |

Chemoselective Transformations of the Ketone and Alkene Moieties

The presence of both a ketone and a conjugated alkene in this compound presents opportunities and challenges for selective transformations.

Chemoselective Reduction: The ketone can be selectively reduced to a secondary alcohol in the presence of the alkene using specific reducing agents. For example, sodium borohydride (B1222165) (NaBH4) in the presence of cerium(III) chloride (Luche reduction) is known to favor the 1,2-reduction of the carbonyl group in α,β-unsaturated ketones, leaving the double bond intact. Conversely, catalytic hydrogenation can often reduce both the alkene and the ketone. The chemoselective reduction of the carbon-carbon double bond in chalcones has also been reported. researchgate.net

Chemoselective Epoxidation: The electron-deficient alkene can undergo epoxidation with nucleophilic oxidizing agents like hydrogen peroxide under basic conditions. Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), can also be used, although the selectivity may vary depending on the reaction conditions. organic-chemistry.orgrsc.org

These selective transformations are crucial for introducing new stereocenters and functional groups, thereby increasing the molecular complexity and potential for biological activity.

Table 3: Chemoselective Transformations

| Transformation | Reagents and Conditions | Functional Group Targeted | Product |

|---|---|---|---|

| 1,2-Reduction | NaBH4, CeCl3 | Ketone | Allylic alcohol |

| Conjugate Reduction | H2, Pd/C (specific conditions) | Alkene | Saturated ketone |

| Epoxidation | H2O2, NaOH | Alkene | Epoxide |

Utilization of the this compound Scaffold in the Synthesis of Complex Ring Systems

The rich functionality of this compound makes it an excellent starting material for the construction of a variety of complex heterocyclic and carbocyclic ring systems.

The dicarbonyl-like nature of the scaffold, or its derivatives, allows for its use in classical condensation reactions to form various heterocycles.

Pyrroles and Furans: While not a direct 1,4-dicarbonyl compound, derivatives of this compound can be envisioned as precursors for Paal-Knorr type syntheses of pyrroles and furans. For instance, introduction of a carbonyl group at the appropriate position would create a suitable 1,4-dicarbonyl precursor. organic-chemistry.orgrsc.org Additionally, chalcones, which share the α,β-unsaturated ketone motif, are known to be versatile starting materials for the synthesis of polysubstituted pyrroles. organic-chemistry.orgacs.org

Pyridines: The β-keto ester functionality is a classic component in the Hantzsch pyridine (B92270) synthesis. researchgate.netresearchgate.net By reacting this compound with an aldehyde and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate, substituted dihydropyridines can be formed, which can then be oxidized to the corresponding pyridines. Chalcones can also be used in the synthesis of pyridines by reacting with β-enamino esters. nih.gov

Furans: The α,β-unsaturated ketone system can be a precursor for furan (B31954) synthesis. For example, annulation of alkyl ketones with α,β-unsaturated carboxylic acids can lead to polysubstituted furans. acs.org

Quinazolinones: The β-keto ester moiety can react with anthranilamide or its derivatives in a cyclocondensation reaction to afford quinazolinone scaffolds, which are prevalent in many biologically active compounds. rsc.orgresearchgate.netorganic-chemistry.org

The α,β-unsaturated ketone system within this compound is a key feature for the construction of carbocyclic rings, most notably through the Robinson annulation.

Robinson Annulation: This powerful ring-forming reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com this compound can act as the Michael acceptor. For example, reaction with a ketone enolate would lead to the formation of a substituted cyclohexenone ring fused to a new carbocyclic system. An experiment reacting trans-chalcone with ethyl acetoacetate (B1235776) resulted in the formation of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone. scribd.com

Spectroscopic and Computational Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No specific ¹H NMR, ¹³C NMR, or advanced 2D NMR (COSY, HSQC, HMBC, NOESY) data for Ethyl 5-oxo-3,5-diphenylpent-2-enoate has been found in the reviewed literature. Such data would be essential for assigning the chemical shifts of all protons and carbons, establishing through-bond and through-space correlations, and thus confirming the molecular connectivity and stereochemistry.

¹H NMR, ¹³C NMR, and Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Detailed experimental data and spectral assignments are not available.

Application of NMR for Conformational and Stereochemical Analysis

Without experimental NOESY or ROESY data, and unsupported by computational modeling specific to this compound, a discussion on its conformational preferences and stereochemical features would be purely speculative.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

While the exact mass of this compound can be calculated based on its molecular formula (C₁₉H₁₈O₃), specific experimental data from high-resolution mass spectrometry or detailed fragmentation patterns are not documented.

High-Resolution Mass Spectrometry (HRMS)

No published HRMS data confirming the elemental composition of this compound is available.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring

There are no available studies detailing the use of GC-MS for monitoring reactions involving the synthesis or transformation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Experimentally obtained Infrared (IR) and Raman spectra for this compound have not been found. These techniques would be critical for identifying characteristic vibrational frequencies of its functional groups, such as the carbonyls of the ketone and the α,β-unsaturated ester, as well as the phenyl rings.

An article on "this compound" focusing on the requested spectroscopic and computational characterization methodologies cannot be generated at this time.

Extensive searches for scientific literature containing the specific experimental and computational data required for this topic have been unsuccessful. There appear to be no publicly available research articles detailing X-ray diffraction studies, Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, or Frontier Molecular Orbital (FMO) theory specifically for the compound "this compound."

Fulfilling the request would necessitate fabricating detailed scientific data, including crystallographic parameters, molecular geometry, and quantum chemical analysis results. This would result in a scientifically inaccurate and misleading article. Therefore, to maintain accuracy and avoid generating misinformation, the article cannot be written without the required source data.

Future Research Directions and Translational Outlook in Chemical Sciences

Exploration of Uncharted Synthetic Avenues for Ethyl 5-oxo-3,5-diphenylpent-2-enoate Derivatives

The development of efficient and versatile synthetic routes is fundamental to enabling the study and application of new compounds. For this compound and its analogues, future research could focus on several promising, yet underexplored, synthetic strategies.

One key area of investigation would be the application of modern multicomponent reactions. These reactions, which form complex molecules from three or more starting materials in a single step, offer significant advantages in terms of efficiency and atom economy. A hypothetical multicomponent approach to this compound derivatives is presented in the table below.

| Reactant A | Reactant B | Reactant C | Potential Catalyst | Potential Derivative Structure |

| Benzaldehyde (B42025) | Ethyl acetoacetate (B1235776) | Chalcone (B49325) | Proline | Substituted dihydropyridine |

| Phenylacetylene | Ethyl glyoxylate | Aniline | Gold(I) chloride | Functionalized pyrrole |

| Benzil | Ethyl propiolate | Ammonium (B1175870) acetate | Acetic acid | Substituted oxazole |

Another avenue for exploration lies in the use of novel organometallic coupling reactions. While traditional methods might rely on classical condensation reactions, the use of palladium, copper, or gold catalysis could open up new pathways to functionalize the core structure of this compound. For instance, Sonogashira or Heck couplings could be employed to introduce diverse substituents at the phenyl rings, leading to a library of derivatives with varied electronic and steric properties.

Furthermore, the exploration of photochemical and electrochemical synthetic methods could provide access to unique derivatives that are not achievable through traditional thermal reactions. These methods often proceed under mild conditions and can offer novel selectivity, expanding the accessible chemical space for this class of compounds.

Design and Development of Novel Catalytic Systems for Highly Efficient and Selective Transformations

The development of catalytic systems that can effect transformations on the this compound scaffold with high efficiency and selectivity is a critical area for future research. Of particular interest would be the development of asymmetric catalysts for the stereoselective synthesis of chiral derivatives.

For example, the ketone and the α,β-unsaturated ester moieties within the molecule are ideal handles for asymmetric reduction or addition reactions. The table below outlines potential catalytic systems for such transformations.

| Transformation | Catalyst Type | Potential Catalyst | Expected Outcome |

| Asymmetric reduction of the ketone | Chiral oxazaborolidine | Corey-Bakshi-Shibata (CBS) catalyst | Enantiomerically enriched alcohol |

| Asymmetric conjugate addition to the enoate | Chiral organocatalyst | Diarylprolinol silyl (B83357) ether | Chiral Michael adduct |

| Asymmetric hydrogenation of the double bond | Chiral transition metal complex | Rhodium-DIPAMP | Enantiomerically enriched saturated ester |

In addition to enantioselective transformations, the development of catalysts for regioselective functionalization would be highly valuable. For instance, catalysts that could selectively direct reactions to one of the two phenyl rings, or to a specific position on the pentenoate backbone, would provide precise control over the molecular architecture. This could involve the use of directing groups or the design of catalysts with specific steric and electronic properties.

Elucidation of Intricate Mechanistic Pathways through Synergistic Experimental and Theoretical Approaches

A deep understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. A synergistic approach, combining experimental techniques with computational modeling, will be essential in this endeavor.

Experimental studies could involve kinetic analysis to determine reaction orders and activation parameters. In-situ spectroscopic monitoring, using techniques such as NMR and IR, could help to identify and characterize reaction intermediates. Isotopic labeling studies would also be invaluable for tracing the pathways of atoms throughout a reaction.

Complementing these experimental efforts, theoretical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure of reactants, transition states, and intermediates. These calculations can be used to map out potential energy surfaces, predict reaction barriers, and rationalize observed selectivities. The combination of experimental and theoretical approaches will provide a comprehensive picture of the mechanistic landscape.

Expanding the Scope of the Compound’s Utility in Diverse Organic Synthesis Strategies

Beyond its synthesis and catalytic transformations, a significant area of future research will be to explore the utility of this compound as a versatile building block in organic synthesis. Its array of functional groups suggests that it could serve as a precursor to a wide variety of more complex molecular architectures.

For example, the 1,5-dicarbonyl relationship within the molecule makes it an ideal substrate for intramolecular cyclization reactions to form five- or six-membered rings, which are common motifs in natural products and pharmaceuticals. Depending on the reaction conditions, it could be envisioned to cyclize into cyclopentenone, dihydropyran, or cyclohexenone derivatives.

The presence of both an electrophilic enoate system and a nucleophilic enolizable ketone provides opportunities for tandem reactions, where multiple bonds are formed in a single operation. For instance, a Michael addition followed by an intramolecular aldol (B89426) condensation could lead to the rapid construction of complex polycyclic systems. The potential applications of this compound as a synthetic intermediate are summarized in the table below.

| Reaction Type | Potential Reagent/Condition | Resulting Structure |

| Intramolecular Aldol Condensation | Base (e.g., LDA) | Substituted cyclohexenone |

| Paal-Knorr Furan (B31954) Synthesis | Acid catalyst (e.g., PTSA) | Tetrasubstituted furan |

| Robinson Annulation | Methyl vinyl ketone, base | Polycyclic keto-ester |

| Nazarov Cyclization | Strong acid | Cyclopentenone derivative |

By systematically exploring these and other synthetic transformations, the full potential of this compound as a powerful tool in the synthetic organic chemist's arsenal (B13267) can be realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.